

In-Depth Technical Guide to BINAPO: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Binapo*

Cat. No.: *B3430834*

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl dioxide (**BINAPO**), a prominent chiral organophosphorus compound. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and data presented for clarity and practical application.

Chemical Identity and Properties

BINAPO, a derivative of the well-known chiral ligand BINAP, is a C₂-symmetric molecule characterized by axial chirality arising from restricted rotation about the C1-C1' bond of the binaphthyl backbone. This feature makes it a valuable asset in asymmetric synthesis.

IUPAC Name: [1,1'-Binaphthalene]-2,2'-diylbis(diphenylphosphine oxide)[[1](#)][[2](#)]

It is important to distinguish **BINAPO** from its phosphinite ester isomer, [1-(2-diphenylphosphanyloxy)naphthalen-1-yl)naphthalen-2-yl]oxy-diphenylphosphane. This guide focuses exclusively on the phosphine oxide derivative.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of **BINAPO**, providing a comparative overview of the racemic and enantiomerically pure forms.

Property	Value	Remarks
Molecular Formula	$C_{44}H_{32}O_2P_2$	
Molecular Weight	654.67 g/mol	[3]
CAS Number	86632-33-9	(\pm)-BINAPO (racemic)[1]
94041-16-4	(R)-BINAPO	
94041-18-6	(S)-BINAPO	
Melting Point	293-295 °C (decomposes)	(\pm)-BINAPO[3]
256-258 °C	(S)-BINAPO	
262-263 °C	(R)-BINAPO	
Boiling Point	864.8 \pm 65.0 °C	Predicted[3]
Density	1.30 \pm 0.1 g/cm ³	Predicted[3]
Solubility	Soluble in many organic solvents	Qualitative. Similar to BINAP, which is soluble in solvents like benzene and chloroform. Specific quantitative data is not readily available.
³¹ P NMR (CDCl ₃)	δ 29.16 ppm	

Experimental Protocols

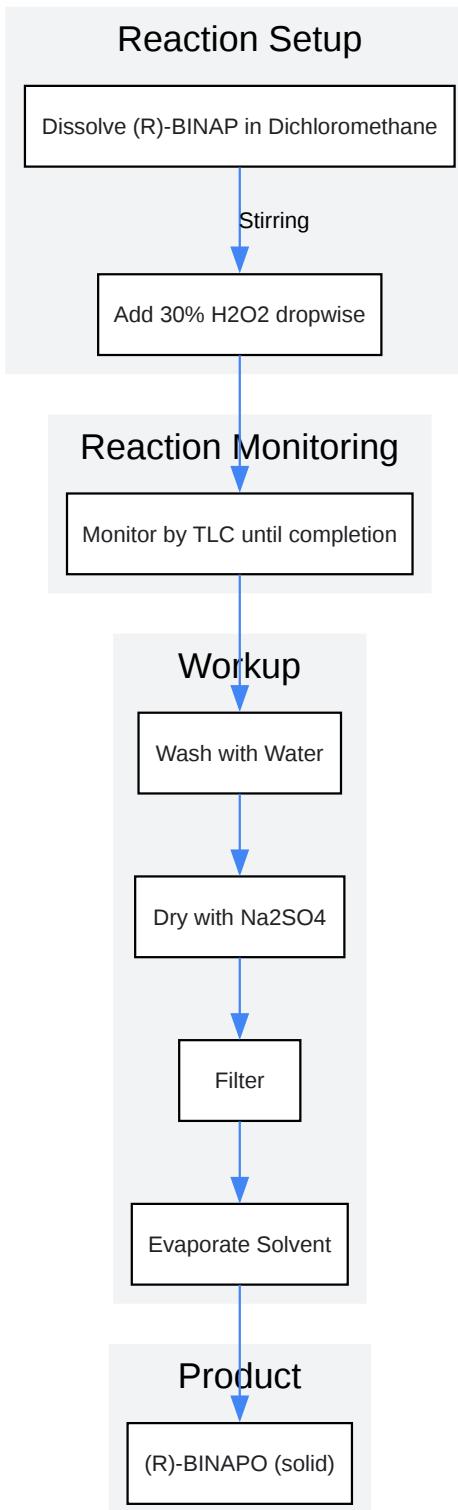
This section provides detailed methodologies for the synthesis and analysis of **BINAPO**, designed to be readily applicable in a laboratory setting.

Synthesis of (R)-BINAPO via Oxidation of (R)-BINAP

This protocol details the straightforward and widely used method for the synthesis of **BINAPO** through the oxidation of its phosphine precursor, BINAP.

Materials:

- (R)-BINAP (1.0 eq)


- Dichloromethane (DCM)
- 30% Hydrogen Peroxide (H_2O_2) solution
- Sodium sulfate (Na_2SO_4)
- Magnetic stirrer
- Round-bottom flask (250 mL)
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (e.g., 5.0 g, 8.03 mmol) in dichloromethane (200 mL).
- To this solution, add 30% hydrogen peroxide solution (25 mL) dropwise with stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the (R)-BINAP has been consumed (typically 4 hours after the complete addition of H_2O_2).
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Wash the organic layer with water (3 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield (R)-**BINAPO** as a solid.

Workflow Diagram for the Synthesis of (R)-**BINAPO**:

Synthesis of (R)-BINAPO

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of (R)-**BINAPO** from (R)-BINAP.

Analytical Protocols

The enantiomeric purity of **BINAPO** can be determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., brush-type CSPs)

Typical Conditions:

- Column: A suitable brush-type chiral stationary phase.
- Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or methyl tert-butyl ether - MTBE) and a polar modifier (e.g., 2-propanol or methanol). The exact ratio should be optimized for the specific column used. For example, MTBE-methanol (90:10) has been shown to be effective.
- Flow Rate: 1.0 mL/min
- Detection: UV at 270 nm
- Sample Preparation: Dissolve approximately 2 mg of the **BINAPO** sample in 1 mL of the mobile phase.

Procedure:

- Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
- Inject a small volume (e.g., 20 μ L) of the prepared sample.
- Record the chromatogram and determine the retention times of the two enantiomers.
- Calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.

^{31}P NMR is a powerful technique for characterizing **BINAPO** and assessing its purity.

Instrumentation:

- NMR spectrometer equipped with a phosphorus probe.

Sample Preparation:

- Dissolve 5-10 mg of the **BINAPO** sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Ensure the sample is fully dissolved.

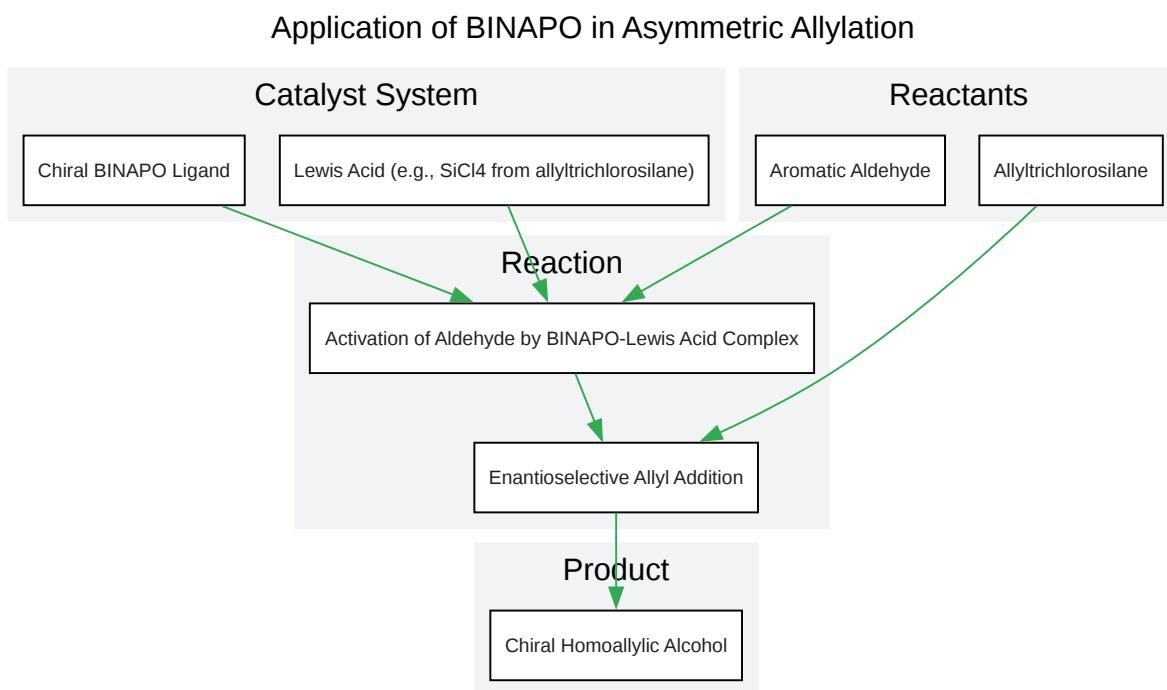
Acquisition Parameters:

- Nucleus: ^{31}P
- Decoupling: Proton decoupling (e.g., WALTZ-16) is typically used to simplify the spectrum.
- Reference: An external standard of 85% H_3PO_4 is commonly used ($\delta = 0$ ppm).
- Relaxation Delay (d1): A sufficient relaxation delay (e.g., 5 times the longest T1) should be used for quantitative analysis.

X-ray Crystallography

The three-dimensional structure of **BINAPO** derivatives has been determined by single-crystal X-ray diffraction. The crystallographic data for a platinum complex of a **BINAPO** derivative is available from the Cambridge Crystallographic Data Centre (CCDC).

- CCDC Deposition Number: 290816


This data provides precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state. The full crystallographic information file (CIF) can be obtained from the CCDC website.

Applications in Asymmetric Catalysis

BINAPO serves as a chiral ligand in a variety of asymmetric catalytic reactions. Its phosphine oxide moieties can act as Lewis bases to activate substrates. A notable application is in the

asymmetric allylation of aldehydes.

Logical Diagram of **BINAPO** in Asymmetric Allylation:

[Click to download full resolution via product page](#)

Caption: Logical flow of **BINAPO**-catalyzed asymmetric allylation of an aldehyde.

This guide provides a foundational understanding of the key technical aspects of **BINAPO**. For further detailed information, the cited references should be consulted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 3. Cambridge Crystallographic Data Centre (CCDC) - DATAACC [dataacc.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to BINAPO: Chemical Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430834#binapo-chemical-properties-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com